Dual Bromine–Chlorine Halogen Content Versus Mainstream Reactive Diols
The target compound contains 37.1 % bromine and 16.4 % chlorine by weight (calculated from C₁₀H₁₆Br₂Cl₂O₄, MW 430.95) . This contrasts with 2,3‑dibromo‑2‑butene‑1,4‑diol (DBBD, C₄H₆Br₂O₂, MW 245.9), which delivers 64.9 % bromine but zero chlorine, and with dichloroneopentyl glycol (C₅H₁₀Cl₂O₂, MW 173.0), which supplies 41.0 % chlorine and no bromine. The balanced Br/Cl payload of the target compound enables a “one‑molecule” approach to harnessing the superior radical‑quenching of bromine simultaneously with chlorine's condensed‑phase char‑promotion, avoiding the physical‑property trade‑offs of mechanical blending [1].
| Evidence Dimension | Elemental halogen composition |
|---|---|
| Target Compound Data | 37.1 % Br; 16.4 % Cl; total halogen 53.5 % |
| Comparator Or Baseline | DBBD: 64.9 % Br, 0 % Cl; Dichloroneopentyl glycol: 0 % Br, 41.0 % Cl |
| Quantified Difference | Target compound uniquely co‑delivers Br and Cl in a single reactive diol; DBBD requires supplementary chlorine additive to approach char‑forming performance. |
| Conditions | Calculated from molecular formula (C₁₀H₁₆Br₂Cl₂O₄) |
Why This Matters
A buyer seeking a reactive flame‑retardant diol for copolyester or polyurethane synthesis gains a pre‑optimized Br/Cl ratio without the complexity, cost, and potential phase‑separation of multi‑component additive cocktails.
- [1] ES345740A1. A Process for the Preparation of Flame Resistant Polyesters. Google Patents. https://patents.google.com/patent/ES345740A1/en (accessed 2026-04-30). View Source
